molecular formula C8H8BN3O3 B11899056 (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid

(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No.: B11899056
M. Wt: 204.98 g/mol
InChI Key: PNVYYEIYNSCPKM-UHFFFAOYSA-N
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Description

(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be functionalized to introduce the boronic acid group .

Industrial Production Methods: While specific industrial production methods for (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Major Products:

    Oxidation: Boronic esters or boronic anhydrides.

    Substitution: Halogenated imidazo[1,2-a]pyridines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical applications .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different functional groups, such as halogens or alkyl groups.

    Boronic acids: Compounds with a boronic acid group attached to various aromatic or heterocyclic cores.

Uniqueness: (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to the combination of the imidazo[1,2-a]pyridine core and the boronic acid group, which imparts distinct chemical reactivity and potential for diverse applications. This dual functionality allows for versatile modifications and interactions in both chemical and biological systems .

Properties

Molecular Formula

C8H8BN3O3

Molecular Weight

204.98 g/mol

IUPAC Name

(3-carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C8H8BN3O3/c10-8(13)6-3-11-7-2-1-5(9(14)15)4-12(6)7/h1-4,14-15H,(H2,10,13)

InChI Key

PNVYYEIYNSCPKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=NC=C2C(=O)N)C=C1)(O)O

Origin of Product

United States

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